molecular formula C16H13N3O2 B11546802 (1H-Indol-3-ylmethylene)-(2-methyl-5-nitro-phenyl)-amine

(1H-Indol-3-ylmethylene)-(2-methyl-5-nitro-phenyl)-amine

Cat. No.: B11546802
M. Wt: 279.29 g/mol
InChI Key: IGEMHBGBZMCGBH-UHFFFAOYSA-N
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Description

(1H-Indol-3-ylmethylene)-(2-methyl-5-nitro-phenyl)-amine is a synthetic organic compound with the molecular formula C16H13N3O2 and a molecular weight of 279.301 g/mol This compound is characterized by the presence of an indole ring linked to a nitrophenyl group through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Indol-3-ylmethylene)-(2-methyl-5-nitro-phenyl)-amine typically involves the condensation of indole-3-carbaldehyde with 2-methyl-5-nitroaniline under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid to facilitate the formation of the methylene bridge .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques such as recrystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(1H-Indol-3-ylmethylene)-(2-methyl-5-nitro-phenyl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1H-Indol-3-ylmethylene)-(2-methyl-5-nitro-phenyl)-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1H-Indol-3-ylmethylene)-(2-methyl-5-nitro-phenyl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1H-Indol-3-ylmethylene)-(2-methyl-5-nitro-phenyl)-amine is unique due to its specific structural features, such as the presence of both an indole ring and a nitrophenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

1-(1H-indol-3-yl)-N-(2-methyl-5-nitrophenyl)methanimine

InChI

InChI=1S/C16H13N3O2/c1-11-6-7-13(19(20)21)8-16(11)18-10-12-9-17-15-5-3-2-4-14(12)15/h2-10,17H,1H3

InChI Key

IGEMHBGBZMCGBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CNC3=CC=CC=C32

Origin of Product

United States

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